molecular formula C18H21N3O4S B5541587 N-(2-methoxyethyl)-2-(pyridin-3-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

N-(2-methoxyethyl)-2-(pyridin-3-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Cat. No. B5541587
M. Wt: 375.4 g/mol
InChI Key: ATRMHQPNBDHHMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps including the reaction of precursor molecules with specific reagents to introduce the sulfonamide group. For example, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide was synthesized by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas (Hayun et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is confirmed using various spectroscopic techniques. For instance, the structure of synthesized compounds is typically verified based on IR, 1H-NMR, 13C-NMR, and mass spectral data, providing insights into the arrangement of atoms and the presence of functional groups (Hayun et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, demonstrating a range of biological activities. For example, certain tetrahydroisoquinoline derivatives have been shown to inhibit phenylethanolamine N-methyltransferase (PNMT) with remarkable potency and selectivity, indicating their potential therapeutic applications (G. L. Grunewald et al., 2005).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, of sulfonamide compounds are crucial for their pharmaceutical application. These properties are often determined through experimental measurements and contribute to the understanding of the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as their reactivity, stability, and interaction with biological molecules, are central to their function as potential therapeutic agents. Studies on compounds like 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines have provided insights into their inhibitory potency and selectivity towards specific enzymes, which is valuable for drug development (G. L. Grunewald et al., 2006).

Scientific Research Applications

Recent Advances in Sulfonamide-Based Compounds

Sulfonamides represent a significant class of drugs, known for their wide-ranging pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility of sulfonamides is attributed to their general formula R-SO2NHR', where the nature of R and R' can vary, leading to a considerable range of hybrid agents. Recent research has focused on designing and developing two-component sulfonamide hybrids, incorporating organic compounds like coumarin, indole, quinoline, isoquinoline, and pyrazole, to name a few. These efforts have led to the synthesis of novel compounds with enhanced biological activities, offering potential new therapies for various diseases (Ghomashi et al., 2022).

Anticancer Applications

One area of significant interest is the development of sulfonamide compounds as anticancer agents. Aromatic sulfonamides containing a condensed piperidine moiety, including tetrahydroquinolines and tetrahydroisoquinolines, have shown promising results in inducing oxidative stress and glutathione depletion in cancer cells. Compounds synthesized exhibited cytotoxic effects in micromolar concentrations against leukemia and melanoma cells, suggesting their potential as effective anticancer drugs (Madácsi et al., 2013).

Synthesis and Characterization

The synthesis and characterization of sulfonamide compounds are crucial for understanding their chemical properties and potential applications. Studies on compounds like 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide highlight the methodologies for synthesizing sulfonamide derivatives and provide a foundation for further research into their biological activities (Hayun et al., 2012).

Therapeutic Potential Beyond Anticancer

Beyond their anticancer potential, sulfonamide derivatives have been explored for various therapeutic applications, including antimalarial activities and as PDE4 inhibitors for inflammatory diseases. This broad spectrum of activity underscores the versatility of sulfonamide compounds in drug development and their potential to address multiple health conditions with a single structural framework (Oliveira et al., 2013).

properties

IUPAC Name

N-(2-methoxyethyl)-2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-10-8-20-26(23,24)17-5-4-14-6-9-21(13-16(14)11-17)18(22)15-3-2-7-19-12-15/h2-5,7,11-12,20H,6,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRMHQPNBDHHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC2=C(CCN(C2)C(=O)C3=CN=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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